3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole
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Overview
Description
3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a pyrrolopyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of action
Pyrazole and pyrrolopyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of action
These compounds interact with the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream targets and thus inhibiting cell cycle progression .
Biochemical pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 phase to S phase. This can lead to cell cycle arrest and apoptosis .
Result of action
The ultimate effect of these compounds is to inhibit the growth of cancer cells. Some pyrazole and pyrrolopyrimidine derivatives have shown potent cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction between a suitable hydrazine and a carbonyl compound. For instance, the condensation of 1,3-diketones with arylhydrazines can yield substituted pyrazoles . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as one-pot multicomponent processes, which allow for the efficient synthesis of complex molecules. These methods can utilize transition-metal catalysts and photoredox reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazole ring .
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
4-fluorophenylpyrazole: A simpler compound with a similar fluorophenyl group.
Pyrrolopyrimidine derivatives: Compounds with similar pyrrolopyrimidine moieties.
Uniqueness
3-(4-fluorophenyl)-1-methyl-5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, a fluorophenyl group, and a pyrrolopyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c1-22-16(6-14(21-22)11-2-4-13(18)5-3-11)17(24)23-8-12-7-19-10-20-15(12)9-23/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECPMWJRBBULDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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